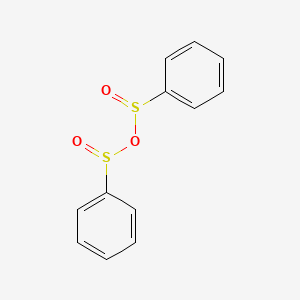

Benzenesulfinic anhydride

CAS No.:

Cat. No.: VC17445889

Molecular Formula: C12H10O3S2

Molecular Weight: 266.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O3S2 |

|---|---|

| Molecular Weight | 266.3 g/mol |

| IUPAC Name | benzenesulfinyl benzenesulfinate |

| Standard InChI | InChI=1S/C12H10O3S2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H |

| Standard InChI Key | LPKIXYAMGCOWED-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)OS(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Benzenesulfonic anhydride, systematically named benzenesulfonyl benzenesulfonate, is an organosulfur compound formed by the condensation of two benzenesulfonic acid molecules. Its molecular structure features two sulfonyl groups () linked by an oxygen atom, yielding the line formula .

Molecular and Electronic Properties

The compound’s molecular weight is 298.33 g/mol, with a percent composition of 48.31% carbon, 3.38% hydrogen, 26.81% oxygen, and 21.50% sulfur . Spectroscopic and computational analyses, including InChI (InChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H) and SMILES (C1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2), confirm its symmetric anhydride structure . The InChIKey (MLWPJXZKQOPTKZ-UHFFFAOYSA-N) further aids in database referencing and electronic structure modeling .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The classical preparation involves heating benzenesulfonic acid with excess phosphorus pentoxide () mixed with an inert support such as kieselguhr or asbestos . Field et al. (1952) optimized this method by refluxing the reaction mixture in 1,2-dichloroethane, achieving a 70% yield after successive filtrations . This exothermic process requires precise temperature control to avoid side reactions.

Industrial Production

Industrial protocols scale this synthesis using continuous dehydration reactors. Benzenesulfonic acid is treated with or sulfur trioxide () under anhydrous conditions, followed by crystallization or vacuum distillation to isolate the anhydride. Quality control measures emphasize purity assessments via melting point determination and spectroscopic validation.

Physicochemical Properties

Thermal and Solubility Profiles

Benzenesulfonic anhydride exhibits polymorphism, with two reported melting points: 60–85°C (softening at 55°C) for the crude form and 88–91°C (softening at 75°C) after recrystallization from diethyl ether . The compound’s predicted boiling point is 463.7°C, with a flash point of 234.3°C . It is soluble in aromatic hydrocarbons (benzene, toluene) and ethers but insoluble in water, reflecting its hydrophobic sulfonyl backbone .

Table 1: Key Physicochemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Molecular Weight | 298.33 g/mol | |

| Density | 1.439 ± 0.06 g/cm³ | |

| Melting Point | 60–85°C (crude), 88–91°C | |

| Boiling Point | 463.7 ± 28.0°C (predicted) | |

| Solubility | Ether, benzene, toluene |

Reactivity and Synthetic Applications

Sulfonylation Reactions

As a mild sulfonating agent, benzenesulfonic anhydride reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfones . For example, in Friedel-Crafts sulfone synthesis, it electrophilically substitutes aromatic rings, enabling the preparation of diaryl sulfones under mild conditions .

Hydrolysis and Stability

The compound hydrolyzes in aqueous environments to regenerate benzenesulfonic acid, necessitating anhydrous storage . Notably, mixtures with concentrated hydrogen peroxide (, 90–95%) are explosive, highlighting the need for careful handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume